molecular formula C16H14ClNO2 B11068290 2-chloro-N-(2-propanoylphenyl)benzamide

2-chloro-N-(2-propanoylphenyl)benzamide

Cat. No.: B11068290
M. Wt: 287.74 g/mol
InChI Key: GLTUATYQNJZMRQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-propanoylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group, a propanoyl group, and a benzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-propanoylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-propanoylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-propanoylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-chloro-N-(2-propanoylphenyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-propanoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the propanoyl moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-propanoylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

2-chloro-N-(2-propanoylphenyl)benzamide

InChI

InChI=1S/C16H14ClNO2/c1-2-15(19)12-8-4-6-10-14(12)18-16(20)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,20)

InChI Key

GLTUATYQNJZMRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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